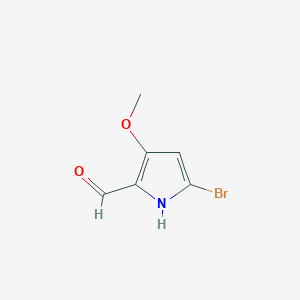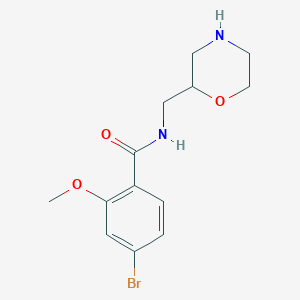![molecular formula C12H12BrNOS B6646612 [2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol](/img/structure/B6646612.png)
[2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzhydryl-based compound that contains a thiophene ring and an amino group. The synthesis of this compound is relatively simple, and it has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Mécanisme D'action
The mechanism of action of [2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been suggested that this compound may act as a photosensitizer by generating reactive oxygen species upon exposure to light.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile in vitro. Additionally, this compound has been found to have good solubility in various solvents, which makes it suitable for use in various scientific research studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol in lab experiments include its ease of synthesis, low toxicity profile, and potential applications in various fields. However, the limitations of using this compound in lab experiments include its limited stability in the presence of air and moisture, which may affect its purity and reproducibility.
Orientations Futures
There are several future directions for the use of [2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol in scientific research. One potential direction is the investigation of its potential use as a photosensitizer in photodynamic therapy. Another potential direction is the investigation of its potential use as a ligand in metal-catalyzed reactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of [2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol involves the reaction of 3-bromothiophene-2-carboxaldehyde with benzhydrylamine in the presence of a reducing agent such as sodium borohydride. This reaction leads to the formation of this compound. The purity of the compound can be increased by recrystallization.
Applications De Recherche Scientifique
[2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol has been used in various scientific research studies due to its potential applications. This compound has been investigated for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as a photosensitizer in photodynamic therapy. Additionally, this compound has been investigated for its potential use as a ligand in metal-catalyzed reactions.
Propriétés
IUPAC Name |
[2-[(3-bromothiophen-2-yl)methylamino]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNOS/c13-10-5-6-16-12(10)7-14-11-4-2-1-3-9(11)8-15/h1-6,14-15H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQUMQGLUFDOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NCC2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid](/img/structure/B6646536.png)
![2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid](/img/structure/B6646555.png)

![1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol](/img/structure/B6646557.png)
![N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide](/img/structure/B6646575.png)

![N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide](/img/structure/B6646582.png)
![2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid](/img/structure/B6646585.png)
![6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one](/img/structure/B6646593.png)

![4-bromo-2-methoxy-N-[2-(propylamino)ethyl]benzamide](/img/structure/B6646602.png)
![N-[2-methyl-1-(pyrazolo[1,5-a]pyrimidin-5-ylamino)propan-2-yl]methanesulfonamide](/img/structure/B6646608.png)
![2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid](/img/structure/B6646618.png)

